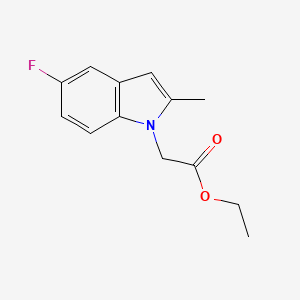

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-fluoro-2-methylindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO2/c1-3-17-13(16)8-15-9(2)6-10-7-11(14)4-5-12(10)15/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCVUPRULBFEFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=CC2=C1C=CC(=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1] Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of a fluorine atom into the indole ring, as seen in Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, making it a valuable building block in modern drug discovery. This guide provides a comprehensive overview of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, covering its synthesis, analytical characterization, and applications as a key intermediate in the development of novel therapeutics.

Core Compound Identification and Physicochemical Properties

CAS Number: 851460-85-0[]

This unique numerical identifier, assigned by the Chemical Abstracts Service, ensures the unambiguous identification of this specific chemical substance.

Molecular Formula: C₁₃H₁₄FNO₂[]

Molecular Weight: 235.25 g/mol []

Chemical Structure:

Caption: Chemical structure of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate | [] |

| Boiling Point | 353.4 ± 32.0 °C at 760 mmHg | [] |

| Density | 1.2 ± 0.1 g/cm³ | [] |

| Storage Temperature | 2-8 °C | [] |

Synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate

The most direct and widely applicable method for the synthesis of the title compound is the N-alkylation of 5-fluoro-2-methylindole with an ethyl haloacetate, such as ethyl bromoacetate or ethyl chloroacetate. This reaction proceeds via a nucleophilic substitution mechanism where the indole nitrogen, after deprotonation by a suitable base, acts as a nucleophile attacking the electrophilic carbon of the ethyl haloacetate.

Caption: Workflow for the synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate.

Detailed Experimental Protocol

This protocol is adapted from established methods for the N-alkylation of indoles.[3][4]

Materials and Reagents:

-

5-fluoro-2-methylindole

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Ethyl bromoacetate

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-fluoro-2-methylindole (1.0 equivalent) and anhydrous DMF. Stir the mixture until the 5-fluoro-2-methylindole is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. The mixture may effervesce as hydrogen gas is evolved.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the hydrogen evolution ceases, to ensure the complete formation of the indolide anion.

-

Alkylation: Add ethyl bromoacetate (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 times).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate.

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The indole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[1]

1. Intermediate for Biologically Active Molecules:

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical diversification. These modifications allow for the exploration of structure-activity relationships (SAR) in drug discovery programs.

Caption: Role as a synthetic building block for diverse bioactive molecules.

2. Potential as a Kinase Inhibitor Scaffold:

Indole derivatives are well-represented among kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5] The structural features of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate make it an attractive starting point for the design of novel kinase inhibitors. The N-acetic acid ethyl ester side chain can be modified to interact with the hinge region of the kinase active site, a common binding motif for this class of inhibitors.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Indole ring protons | 6.5 - 7.5 | m |

| -CH₂- (acetate) | ~4.8 | s |

| -CH₂- (ethyl) | ~4.2 | q |

| -CH₃ (indole) | ~2.4 | s |

| -CH₃ (ethyl) | ~1.2 | t |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (ester) | ~168 |

| Aromatic carbons | 105 - 160 |

| -CH₂- (ethyl) | ~61 |

| -CH₂- (acetate) | ~48 |

| -CH₃ (ethyl) | ~14 |

| -CH₃ (indole) | ~13 |

2. Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. For Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, the expected molecular ion peak [M+H]⁺ would be at m/z 236.1.

Safety and Handling

As a laboratory chemical, Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for handling similar organic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a valuable fluorinated building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis via N-alkylation of 5-fluoro-2-methylindole provides a reliable route to this important intermediate. The presence of the fluorine atom and the versatile ester functionality allow for extensive structural modifications, making it an ideal scaffold for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide provides a foundational understanding of this compound, intended to support researchers and scientists in their efforts to design and synthesize the next generation of innovative medicines.

References

-

Mohamed, S. K., et al. (2013). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1542. Available at: [Link]

-

Mohamed, S. K., et al. (2013). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. CORE. Available at: [Link]

-

MDPI. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Available at: [Link]

-

ResearchGate. Optimal conditions for N-alkylation of uracil by ethyl bromoacetate.... Available at: [Link]

-

Diva-Portal.org. (2020). Synthesis of 5-Fluoroindole-5-13C. Available at: [Link]

-

MDPI. (2018). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. Available at: [Link]

-

WEICON. MSDS_126030_CA_EN_Contact VA 30 Black Cyanoacrylate Adhesive. Available at: [Link]

-

MDPI. (2015). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2015). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. Available at: [Link]

-

PubChem. 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate. Available at: [Link]

-

Knowledge at UChicago. (2016). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Available at: [Link]

-

ResearchGate. (2019). Synthesis and biological evaluation of new multi-target 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives with potential antidepressant effect. Available at: [Link]

-

National Center for Biotechnology Information. (2016). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

-

National Center for Biotechnology Information. (2023). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available at: [Link]

-

MDPI. (2022). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Available at: [Link]

-

ChemSrc. CAS#:869278-04-6. Available at: [Link]

-

XiXisys. China National Standard SDS Word Download CAS: 851460-85-0. Available at: [Link]

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Biological Evaluation of a Novel 2’-Fluoro Derivative 5-Azacytidine as a Potent DNA Methyltransferase Inhibitor [scirp.org]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous biologically active molecules, and the targeted N-alkylation at the indole nitrogen allows for the introduction of functional groups that can modulate pharmacological properties. This document details the chemical principles, a robust experimental protocol, and the analytical characterization of the title compound, offering field-proven insights for its successful laboratory-scale preparation.

Introduction: The Significance of Indole-1-Acetic Acid Derivatives

Indole derivatives are a cornerstone in medicinal chemistry, forming the core structure of a vast array of natural products and synthetic pharmaceuticals.[1] Their diverse biological activities span from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects. The functionalization of the indole nucleus is a key strategy in drug design to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.

Specifically, the introduction of an acetic acid ester moiety at the N-1 position of the indole ring, as in the title compound, generates a class of molecules known as indole-1-acetic acid derivatives. These compounds have garnered considerable interest for their potential as anti-inflammatory agents and as versatile intermediates for the synthesis of more complex bioactive molecules.[2] The presence of a fluorine atom at the 5-position of the indole ring in Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is of particular note, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.

This guide focuses on a reliable and reproducible method for the synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, providing the necessary detail for its implementation in a research or drug development setting.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and widely employed strategy for the synthesis of N-alkylated indoles is the nucleophilic substitution reaction between an indole and an alkyl halide.[3] Our retrosynthetic analysis for Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate identifies 5-fluoro-2-methyl-1H-indole and an ethyl haloacetate as the key starting materials.

Figure 1: Retrosynthetic analysis of the target molecule.

The core of this synthesis revolves around the deprotonation of the indole nitrogen of 5-fluoro-2-methyl-1H-indole to form a nucleophilic indolide anion. This is typically achieved using a strong, non-nucleophilic base. The resulting anion then undergoes a nucleophilic attack on the electrophilic carbon of an ethyl haloacetate, such as ethyl bromoacetate, to forge the desired N-C bond.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 5-fluoro-2-methyl-1H-indole | ≥98% | Commercially Available |

| Sodium hydride (NaH), 60% dispersion in mineral oil | Reagent grade | Commercially Available |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% | Commercially Available |

| Ethyl bromoacetate | ≥98% | Commercially Available |

| Ethyl acetate (EtOAc) | ACS grade | Commercially Available |

| Hexanes | ACS grade | Commercially Available |

| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent grade | Prepared in-house |

| Brine (Saturated aqueous NaCl) | Reagent grade | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | Reagent grade | Commercially Available |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available |

Synthetic Procedure

Figure 2: Workflow for the synthesis of the target compound.

-

Preparation of the Reaction Vessel: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum is charged with 5-fluoro-2-methyl-1H-indole (1.0 eq).

-

Dissolution: Anhydrous N,N-dimethylformamide (DMF) is added to the flask to dissolve the starting material, targeting a concentration of approximately 0.2-0.5 M.

-

Deprotonation: The solution is cooled to 0 °C in an ice-water bath. Sodium hydride (60% dispersion in mineral oil, 1.2 eq) is added portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation and add the NaH slowly to control the effervescence.

-

Formation of the Indolide Anion: The reaction mixture is stirred at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium salt of the indole.

-

N-Alkylation: Ethyl bromoacetate (1.1 eq) is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: The mixture is diluted with water and transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate should be confirmed by a combination of physical and spectroscopic methods.

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₃H₁₄FNO₂ |

| Molecular Weight | 235.25 g/mol [4] |

| Appearance | Expected to be a solid or oil |

| Boiling Point | 353.4 ± 32.0 °C at 760 mmHg[4] |

| Density | 1.2 ± 0.1 g/cm³[4] |

Spectroscopic Data (Predicted and Analog-Based)

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene group of the acetate moiety, a singlet for the methyl group on the indole ring, and signals in the aromatic region corresponding to the protons on the indole core. The disappearance of the N-H proton signal from the starting indole is a key indicator of successful N-alkylation.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate, the methyl carbon, and the carbons of the indole ring. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JC-F).

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic bands would include C-H stretching vibrations and absorptions corresponding to the aromatic ring.

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 235.25). Fragmentation patterns would likely involve the loss of the ethoxy group and other characteristic fragments of the indole structure.

Conclusion

The synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate can be reliably achieved through the N-alkylation of 5-fluoro-2-methyl-1H-indole with ethyl bromoacetate. The choice of a strong base and an anhydrous polar aprotic solvent is crucial for the efficient formation of the indolide anion and subsequent nucleophilic substitution. This guide provides a robust and detailed protocol that, when coupled with careful experimental technique and appropriate analytical characterization, will enable researchers to successfully synthesize this valuable compound for further investigation in drug discovery and medicinal chemistry programs.

References

-

Mohamed, S. K., M. M. K. A. El-Shaieb, and A. M. El-Kafrawy. "Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate." Acta Crystallographica Section E: Structure Reports Online 69.10 (2013): o1542. [Link]

-

National Center for Biotechnology Information. "Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate." PubChem Compound Database, CID=71746279. [Link]

-

Piscitelli, Francesco, et al. "An improved synthesis of ethyl 5-chloro-4-fluoro-1H-indole-2-carboxylate." Tetrahedron Letters 49.13 (2008): 2146-2148. [Link]

-

Sinicropi, Maria Stefania, et al. "Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]." Molecules 24.1 (2019): 123. [Link]

-

National Center for Biotechnology Information. "2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate." PubChem Compound Database, CID=153896263. [Link]

-

Al-Tel, T. H., R. A. Al-Qawasmeh, and W. Voelter. "Synthesis of new functionalized indoles based on ethyl indol-2-carboxylate." Molecules 16.8 (2011): 6537-6551. [Link]

- European Patent Office. "EP1829872B1 - Processes for production of indole compounds."

-

ResearchGate. "Optimal conditions for N-alkylation of uracil by ethyl bromoacetate..." [Link]

-

Cacchi, S., and G. Fabrizi. "The indole nucleus in modern drug discovery." Chemical Society Reviews 34.1 (2005): 1-29. [Link]

-

Diva-portal.org. "Synthesis of 5-Fluoroindole-5-13C." [Link]

-

Creative Biogene. "Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate (MBSC-0705)." [Link]

-

Doebel, K. J., and J. W. F. Wasley. "Derivatives of indole-1-acetic acid as antiinflammatory agents." Journal of medicinal chemistry 15.10 (1972): 1081-1082. [Link]

- World Intellectual Property Organiz

- World Intellectual Property Organiz

-

AIR Unimi. "Synthesis and multitarget inhibitory effect of indole-based ethyl cinnamate derivatives against SARS-CoV-2 Mpro and cathepsins." [Link]

-

Indian Academy of Sciences. "SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins..." [Link]

-

Scilit. "Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate." [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a fluorinated indole derivative of significant interest within synthetic and medicinal chemistry. The indole scaffold is a cornerstone in numerous biologically active compounds, and the strategic incorporation of a fluorine atom can profoundly influence a molecule's physicochemical properties, such as metabolic stability and binding affinity, making it a valuable modification in drug discovery. This guide provides a comprehensive overview of the known physical properties of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, alongside a detailed exposition of the standard experimental methodologies required for their determination. This document is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Molecular Structure and Core Data

The foundational attributes of a molecule are dictated by its structure. The chemical structure of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is presented below, followed by a table summarizing its core physical data.

Caption: Chemical structure of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate.

Table 1: Core Physical Properties of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate

| Property | Value | Source |

| CAS Number | 851460-85-0 | [] |

| Molecular Formula | C₁₃H₁₄FNO₂ | [] |

| Molecular Weight | 235.25 g/mol | [] |

| Predicted Boiling Point | 353.4 ± 32.0 °C at 760 mmHg | [] |

| Melting Point | Not available in the literature | - |

| Solubility | Not experimentally determined in the literature | - |

Detailed Physical Properties and Experimental Determination

A thorough understanding of a compound's physical properties is paramount for its application in research and development. Below is a discussion of the key physical parameters and the standardized, self-validating experimental protocols for their determination.

Melting Point

The melting point is a critical indicator of a compound's purity. Pure crystalline substances typically exhibit a sharp melting point range of 0.5-1.0°C.[2] The presence of impurities generally leads to a depression and broadening of the melting range.[2]

Experimental Data: The experimental melting point for Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is not currently available in the reviewed scientific literature. For context, the parent indole, 5-fluoro-2-methylindole, is a solid with a melting point of 98-101°C.

Experimental Protocol: Capillary Melting Point Determination

This method is a standard and widely accepted technique for determining the melting point of a crystalline solid.[3]

Causality Behind Experimental Choices: The capillary method provides a precise and reproducible measurement of the melting point by ensuring uniform and controlled heating of a small sample. The use of a finely powdered, dry sample is crucial for efficient heat transfer and accurate observation of the melting process. A slow heating rate near the expected melting point is essential to allow for thermal equilibrium between the sample, the heating block, and the thermometer, thereby ensuring an accurate reading.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and thoroughly dried.

-

Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, near the anticipated melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance.

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.[4] It is a characteristic physical property that provides insight into the volatility of a compound.

Experimental Data: A predicted boiling point of 353.4 ± 32.0 °C at 760 mmHg is available from chemical supplier data.[] Experimental verification is required for confirmation.

Experimental Protocol: Boiling Point Determination by Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[5]

Causality Behind Experimental Choices: The unique shape of the Thiele tube is designed to facilitate the circulation of the heating oil via convection currents, ensuring uniform temperature distribution throughout the sample and the thermometer bulb. The inverted capillary tube traps a small amount of air. As the liquid is heated, the vapor pressure of the sample increases, causing the trapped air to expand and a stream of bubbles to emerge. Upon cooling, when the vapor pressure of the sample equals the external atmospheric pressure, the liquid is drawn into the capillary tube. This temperature is the boiling point.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube.

-

Capillary Setup: A capillary tube, sealed at one end, is placed open-end down into the test tube containing the liquid.

-

Apparatus Assembly: The test tube is attached to a thermometer, and the assembly is suspended in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

-

Observation: The temperature is monitored as a steady stream of bubbles emerges from the open end of the capillary tube. The heating is then discontinued.

-

Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Solubility

Solubility is a crucial parameter in drug development, as it directly influences bioavailability. It is defined as the maximum concentration of a substance that can dissolve in a solvent to form a saturated solution at a given temperature.

Experimental Data: Experimental solubility data for Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate in common laboratory solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate, dimethyl sulfoxide) are not available in the public domain.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Causality Behind Experimental Choices: This method ensures that a true equilibrium between the undissolved solid and the saturated solution is achieved. The use of a constant temperature shaker bath is critical to maintain thermodynamic stability. Allowing sufficient time for equilibration is necessary to obtain a reproducible and accurate solubility value. Subsequent filtration or centrifugation is essential to separate the saturated solution from any undissolved solid before analysis.

Step-by-Step Methodology:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: The suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged to separate the saturated solution from the excess solid.

-

Analysis: The concentration of the compound in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Replication: The experiment is performed in triplicate to ensure the reliability of the results.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of a synthesized compound. While experimental spectra for Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate are not publicly available, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methyl group on the indole ring, a singlet for the methylene protons of the acetate group, and distinct signals for the aromatic protons on the indole ring, with splitting patterns influenced by the fluorine substituent.

-

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the indole ring (with C-F coupling), and the carbons of the ethyl and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit a strong absorption band for the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic protons, C-N stretching, and C-F stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry would provide the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would confirm the elemental composition. The fragmentation pattern would likely show the loss of the ethoxy group (-OCH₂CH₃) and the entire ethyl acetate moiety.

Conclusion

This technical guide has synthesized the currently available physical property data for Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate and provided a comprehensive framework of the standard, validated experimental protocols for the determination of its key physical characteristics. While some experimental data remains to be reported in the scientific literature, the methodologies outlined herein provide a clear pathway for researchers to obtain this crucial information. A complete understanding of these physical properties is essential for the rational design and development of novel therapeutic agents and other advanced materials based on this promising fluorinated indole scaffold.

References

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

thinkSRS.com. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Wikipedia. (n.d.). Melting point. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Concept. Retrieved from [Link]

Sources

- 2. 17536-39-9|Ethyl (5-fluoro-2-methyl-1h-indol-3-yl)acetate|BLD Pharm [bldpharm.com]

- 3. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate | C13H14FNO2 | CID 153896263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. squ.elsevierpure.com [squ.elsevierpure.com]

"Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate chemical structure"

An In-depth Technical Guide to the Chemical Structure of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a derivative of the indole scaffold, a core structure in numerous pharmacologically active compounds. The strategic incorporation of a fluorine atom at the 5-position and an ethyl acetate moiety at the indole nitrogen (N-1) significantly modulates the molecule's physicochemical properties. This guide provides a comprehensive examination of its chemical structure, a detailed protocol for its synthesis via N-alkylation, and a thorough analysis of the spectroscopic data (NMR, MS, IR) used for its characterization. The methodologies and data presented herein serve as a vital resource for researchers engaged in the synthesis and application of novel indole-based therapeutics.

Molecular Structure and Chemical Identity

The foundational structure of the target compound is the 5-fluoro-2-methyl-1H-indole core. This bicyclic aromatic heterocycle is functionalized at the N-1 position with an ethyl acetate group. The fluorine substituent at C-5 is a common bioisostere for a hydrogen atom or a methyl group, often introduced to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[1]

Key Structural Features & Identifiers

-

IUPAC Name: Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate

-

Molecular Formula: C₁₃H₁₄FNO₂

-

Molecular Weight: 235.25 g/mol [2]

-

Core Scaffold: Indole, a privileged structure in medicinal chemistry known for its broad range of biological activities.[3]

-

Key Substituents:

-

5-Fluoro: An electron-withdrawing group that influences the electron density of the indole ring system.

-

2-Methyl: An electron-donating group that can impact the reactivity of the C-3 position.

-

N-1 Ethyl Acetate: A flexible side chain that introduces an ester functional group, providing a handle for further chemical modification or influencing receptor interactions.

-

Structural Representation

The connectivity of atoms in Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is visualized below. This diagram illustrates the core indole ring system, comprised of a fused benzene and pyrrole ring, and the specific placement of each substituent as defined by the IUPAC name.

Caption: Overall synthetic workflow for the target molecule.

Experimental Protocol: N-Alkylation of 5-Fluoro-2-methyl-1H-indole

This protocol describes a robust and reproducible method for the synthesis of the title compound. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) is critical. NaH efficiently deprotonates the indole nitrogen without competing in the subsequent alkylation step, while DMF effectively solvates the resulting ions to facilitate the reaction.

Materials:

-

5-Fluoro-2-methyl-1H-indole (1.0 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

-

Ethyl bromoacetate (1.1 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-fluoro-2-methyl-1H-indole (1.0 eq).

-

Solvation: Add anhydrous DMF via syringe to dissolve the starting material. Cool the resulting solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality Note: Slow addition is crucial to control the exothermic reaction and the evolution of hydrogen gas. Stir the mixture at 0 °C for 30-45 minutes until gas evolution ceases, indicating the complete formation of the sodium indolide salt.

-

Alkylation: Add ethyl bromoacetate (1.1 eq) dropwise to the reaction mixture at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting indole spot is completely consumed.

-

Quenching: Upon completion, cool the flask back to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize any unreacted base and hydrolyze excess ethyl bromoacetate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate.

Spectroscopic and Analytical Characterization

Structural confirmation of the synthesized molecule relies on a combination of spectroscopic techniques. Each method provides unique information about the molecular framework and functional groups present. The data presented in the following tables are predictive values based on established chemical shift principles and data from analogous structures. [4][5][6]

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.30 | dd, J ≈ 8.8, 4.4 Hz | 1H | H-7 | Ortho-coupling to H-6, meta-coupling to H-5 (F). |

| ~7.05 | dd, J ≈ 9.5, 2.5 Hz | 1H | H-4 | Ortho-coupling to H-5 (F), meta-coupling to H-6. |

| ~6.90 | ddd, J ≈ 9.0, 9.0, 2.5 Hz | 1H | H-6 | Ortho-coupling to H-7 and H-5 (F), meta-coupling to H-4. |

| ~6.25 | s | 1H | H-3 | Singlet, typical for a proton at the C-3 position of a 2-substituted indole. |

| ~4.85 | s | 2H | N-CH₂ -COO | Singlet, adjacent to nitrogen and a carbonyl group. No adjacent protons to couple with. |

| ~4.20 | q, J ≈ 7.1 Hz | 2H | O-CH₂ -CH₃ | Quartet due to coupling with the adjacent methyl group protons. |

| ~2.40 | s | 3H | C2-CH₃ | Singlet, methyl group attached to the aromatic indole ring. |

| ~1.25 | t, J ≈ 7.1 Hz | 3H | O-CH₂-CH₃ | Triplet due to coupling with the adjacent methylene group protons. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~169.5 | C =O | Ester carbonyl carbon, highly deshielded. |

| ~158.0 (d, ¹JCF ≈ 235 Hz) | C -5 | Carbon directly bonded to fluorine, shows large C-F coupling constant. |

| ~138.0 | C -2 | Quaternary carbon of the pyrrole ring, adjacent to nitrogen and bearing a methyl group. |

| ~133.0 | C -7a | Quaternary carbon at the ring junction. |

| ~129.0 (d, ³JCF ≈ 10 Hz) | C -3a | Quaternary carbon at the ring junction, shows smaller C-F coupling. |

| ~110.5 (d, ²JCF ≈ 26 Hz) | C -4 | Aromatic CH, deshielded by proximity to nitrogen and fluorine. |

| ~109.5 (d, ²JCF ≈ 24 Hz) | C -6 | Aromatic CH. |

| ~105.0 (d, ⁴JCF ≈ 5 Hz) | C -7 | Aromatic CH. |

| ~101.0 | C -3 | Aromatic CH of the pyrrole ring. |

| ~61.5 | O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~48.0 | N-CH₂ -COO | Methylene carbon attached to the indole nitrogen. |

| ~14.2 | O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

| ~13.5 | C2-CH₃ | Methyl carbon at the C-2 position. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected [M+H]⁺: 236.1081

-

Method: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).

-

Key Fragmentation Pattern: A characteristic loss of the ethoxy group (-OCH₂CH₃, 45 Da) or the entire ethyl acetate moiety is expected, providing evidence for the ester side chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050-3150 | C-H Stretch | Aromatic C-H |

| ~2850-2980 | C-H Stretch | Aliphatic (CH₃, CH₂) C-H |

| ~1745-1755 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250-1300 | C-F Stretch | Aryl-Fluoride |

| ~1150-1200 | C-O Stretch | Ester C-O |

The strong absorption band around 1750 cm⁻¹ is a definitive indicator of the ester carbonyl group, a key feature of the molecule. [4][7]

Conclusion

The chemical structure of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is unambiguously defined by its unique arrangement of a fluorinated indole core and an N-alkylated ethyl acetate side chain. Its synthesis is reliably achieved through a standard N-alkylation protocol, and its identity is confirmed through a suite of modern spectroscopic techniques. The detailed structural analysis and synthetic methodology provided in this guide offer a solid foundation for scientists working on the design, synthesis, and evaluation of novel indole-based compounds for drug discovery and development.

References

-

Mohamed, S. K., Mague, J. T., Akkurt, M., Hassan, A. A., & Albayatie, M. R. (n.d.). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. CORE. Retrieved from [Link]

-

Austin Service, C., & Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah Department of Chemistry. Retrieved from [Link]

-

(2015). Synthesis and Characterisation of New 2-(5- Fluoro-2-Methyl-1H-Inden-3-Yl) AcetohydrazideDerivatives. International Journal of Innovative Research in Science, Engineering and Technology, 4(6). Retrieved from [Link]

-

Nishimura, T., et al. (2021). Development of a Fluorophore-Bound l-Tryptophan Derivative for Evaluating Indoleamine 2,3-Dioxygenase Activity by HPLC with Fluorescence Detection: An In Vivo Microdialysis Study Using Rat Kidney. Molecules, 26(15), 4487. MDPI. Retrieved from [Link]

-

Mohamed, S. K., Mague, J. T., Akkurt, M., Hassan, A. A., & Albayatie, M. R. (2013). Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1242. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Abdel-Wahab, B. F., et al. (2019). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 24(17), 3072. MDPI. Retrieved from [Link]

-

(2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Knowledge UChicago. Retrieved from [Link]

-

PubChem. (n.d.). ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Ellman, J. A., et al. (2018). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. ACS Catalysis, 8(7), 6235-6240. Retrieved from [Link]

-

(n.d.). Synthesis of 5-Fluoroindole-5-13C. Diva-portal.org. Retrieved from [Link]

-

(2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Retrieved from [Link]

- (n.d.). Process for producing 5-fluorooxyindole and for producing intermediate therefor. Google Patents.

-

(2010). Robust Synthesis of Methyl 5-Chloro-4-fluoro-1H-indole-2-carboxylate: A Key Intermediate in the Preparation of an HIV NNRTI Candidate. Organic Process Research & Development, 14(5), 1213-1216. ACS Publications. Retrieved from [Link]

-

(2014). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. National Institutes of Health. Retrieved from [Link]

-

(2022). 1H-NMR impurity originating from ethyl acetate - What could it be? ResearchGate. Retrieved from [Link]

-

(n.d.). Ethyl Acetate. NIST WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

(2010). Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate. Acta Crystallographica Section E: Structure Reports Online, 66(1), o155. National Institutes of Health. Retrieved from [Link]

-

(n.d.). FTIR analysis of ethyl acetate extract. ResearchGate. Retrieved from [Link]

-

(n.d.). 13c n.m.r. chemical shift data (6) for model compounds and for (1). ResearchGate. Retrieved from [Link]

-

(2007). Supporting Information. Wiley-VCH. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. KGROUP. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. 2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate | C13H14FNO2 | CID 153896263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 4. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. kgroup.du.edu [kgroup.du.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate: Synthesis, Characterization, and Applications in Drug Discovery

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts. This technical guide delves into a specific and promising derivative, Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate. The introduction of a fluorine atom at the 5-position and an ethyl acetate group at the 1-position of the 2-methylindole core significantly modulates the molecule's physicochemical and pharmacological properties.

This document provides a comprehensive overview for researchers, scientists, and drug development professionals, covering the fundamental molecular characteristics, a detailed synthetic protocol, a robust analytical framework for its characterization, and insights into its potential applications in modern drug discovery. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in a research setting.

Molecular Profile and Physicochemical Properties

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a fine chemical intermediate whose precise molecular characteristics are fundamental to its application and study.

Molecular Structure:

Caption: 2D structure of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate.

A summary of its key computed physicochemical properties is presented in the table below. These parameters are crucial for predicting its behavior in biological systems and for the design of analytical and purification methods.

| Property | Value | Source |

| Molecular Weight | 235.25 g/mol | [1][2] |

| Molecular Formula | C13H14FNO2 | [1] |

| Exact Mass | 235.10085685 Da | [2] |

| XLogP3-AA | 2.7 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Canonical SMILES | CCOC(=O)CN1C(=CC2=C1C=CC(=C2)F)C | [1] |

| InChI Key | XCVUPRULBFEFCC-UHFFFAOYSA-N | [1] |

Synthesis Protocol: N-Alkylation of 5-fluoro-2-methyl-1H-indole

The synthesis of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is most efficiently achieved through the N-alkylation of the 5-fluoro-2-methyl-1H-indole precursor. This reaction proceeds via a nucleophilic substitution mechanism, where the indole nitrogen, after deprotonation by a strong base, acts as a nucleophile attacking the electrophilic carbon of ethyl bromoacetate.

Reaction Scheme:

Caption: Synthetic route to Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with in-process checks to ensure the reaction is proceeding as expected.

Materials and Reagents:

-

5-fluoro-2-methyl-1H-indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl bromoacetate

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add 5-fluoro-2-methyl-1H-indole (1.0 equivalent).

-

Dissolution: Add anhydrous DMF to dissolve the starting material completely. The concentration is typically maintained between 0.1 and 0.5 M.

-

Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise, add sodium hydride (1.1-1.2 equivalents) to the stirred solution. Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the indole nitrogen without competing side reactions. The low temperature controls the exothermic reaction and prevents degradation. Hydrogen gas will evolve, so adequate ventilation is necessary.

-

Stirring for Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The cessation of hydrogen evolution and the formation of a homogeneous solution or a slurry of the sodium salt indicates the completion of deprotonation.

-

Alkylation: While maintaining the temperature at 0 °C, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise to the reaction mixture. Causality: A slight excess of the alkylating agent ensures the complete conversion of the indole anion. Dropwise addition helps to control the reaction temperature.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).

-

Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. This step neutralizes any unreacted sodium hydride.

-

Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

Caption: A comprehensive workflow for the analytical characterization.

Expected Analytical Profile

Based on the analysis of structurally similar indole derivatives, the following spectral data are anticipated for Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate.

1. Mass Spectrometry (MS):

-

Expected Molecular Ion (M+): m/z = 235.10.

-

Fragmentation Pattern: The mass spectrum is expected to show characteristic fragmentation patterns for indole derivatives.[1][2] Key fragments may arise from the loss of the ethoxycarbonyl group (-COOEt), the ethyl group (-CH2CH3), and cleavage of the acetate side chain.

2. Infrared (IR) Spectroscopy:

The IR spectrum will be characterized by the absence of an N-H stretching band (typically around 3400 cm⁻¹) and the presence of strong absorptions corresponding to the ester functional group.[3]

-

~1750-1735 cm⁻¹: Strong C=O stretching vibration of the ester.

-

~1250-1000 cm⁻¹: C-O stretching vibrations of the ester.

-

Aromatic C-H and C=C stretches: In their typical regions.

-

~1100-1000 cm⁻¹: C-F stretching vibration.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Ethyl group: A triplet (3H) around δ 1.2-1.4 ppm and a quartet (2H) around δ 4.1-4.3 ppm.

-

Methylene group (N-CH₂): A singlet (2H) around δ 4.8-5.2 ppm.

-

Methyl group (C2-CH₃): A singlet (3H) around δ 2.3-2.5 ppm.

-

Aromatic protons: Signals in the aromatic region (δ 6.5-7.5 ppm) exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring, with additional splitting due to the fluorine atom.

-

-

¹³C NMR:

-

Ester carbonyl: A signal around δ 168-172 ppm.

-

Ethyl group carbons: Signals around δ 60-62 ppm (OCH₂) and δ 14-15 ppm (CH₃).

-

N-CH₂ carbon: A signal around δ 45-50 ppm.

-

C2-CH₃ carbon: A signal around δ 12-15 ppm.

-

Indole ring carbons: Multiple signals in the aromatic region (δ 100-140 ppm), with the carbon attached to fluorine (C5) showing a large one-bond C-F coupling constant.

-

Applications in Drug Development

The indole scaffold is a cornerstone in the development of therapeutics across various disease areas.[4] The specific structural features of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate make it a valuable building block and a potential therapeutic agent itself.

-

Anti-inflammatory Agents: Derivatives of indole-1-acetic acid have been investigated for their anti-inflammatory properties.[5] The core structure of the title compound aligns with this class of molecules, suggesting its potential as a lead for novel anti-inflammatory drugs.

-

Anticancer Drug Discovery: The indole nucleus is present in many anticancer agents.[4] The introduction of a fluorine atom can enhance metabolic stability and binding affinity to target proteins. This compound can serve as a key intermediate for the synthesis of more complex molecules targeting kinases, tubulin, or other cancer-related pathways.

-

Neurodegenerative and Metabolic Disorders: Indole derivatives have shown promise in the treatment of neurodegenerative diseases and metabolic disorders like diabetes.[4][6] The lipophilicity and electronic properties of this fluorinated indole make it an interesting candidate for exploring these therapeutic avenues.

Conclusion

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a molecule of significant interest for chemical and pharmaceutical research. This guide has provided a detailed framework for its synthesis, a comprehensive strategy for its analytical characterization, and an overview of its potential applications. The provided protocols and expected analytical data serve as a robust starting point for researchers aiming to synthesize, characterize, and utilize this versatile indole derivative in their drug discovery and development endeavors. The self-validating nature of the described methodologies is intended to ensure high-quality, reproducible results.

References

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL . National Center for Biotechnology Information (PMC). [Link]

-

2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl acetate . PubChem. [Link]

-

Investigation of the Vibrational Characteristics of 6-Isocyano-1-Methyl-1H-Indole: Utilizing the Isonitrile Group as an Infrared Probe . National Center for Biotechnology Information (PMC). [Link]

-

Study of Mass Spectra of Some Indole Derivatives . Scientific Research Publishing. [Link]

-

Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments . MDPI. [Link]

-

Hydride stretch infrared spectra in the excited electronic states of indole and its derivatives: Direct evidence for the 1πσ state*. AIP Publishing. [Link]

-

Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate . MDPI. [Link]

-

FT-IR spectrum of control indole . ResearchGate. [Link]

-

Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl] . Knowledge UChicago. [Link]

-

Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi' . MDPI. [Link]

-

(PDF) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate . ResearchGate. [Link]

-

The role of indole derivative in the growth of plants: A review . Frontiers. [Link]

-

Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship . PubMed. [Link]

-

Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors . RSC Publishing. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . National Center for Biotechnology Information (PMC). [Link]

-

Derivatives of indole-1-acetic acid as antiinflammatory agents . ACS Publications. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate . National Center for Biotechnology Information (PMC). [Link]

Sources

- 1. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Introduction: The Significance of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The title compound, Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate (Molecular Formula: C₁₃H₁₄FNO₂, Molecular Weight: 235.25 g/mol ), is a functionalized indole with significant potential as a building block in the synthesis of novel pharmaceuticals. The presence of a fluorine atom can enhance metabolic stability and binding affinity, making this a compound of high interest.

Accurate structural elucidation through spectroscopic methods is a fundamental requirement in the synthesis and application of such molecules. This guide provides a detailed predictive analysis of its ¹H NMR, ¹³C NMR, Mass, and IR spectra, grounded in the established spectroscopic behavior of analogous structures.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum is expected to provide distinct signals for each unique proton environment in the molecule. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-3 | ~6.30 | s | - | 1H |

| H-4 | ~7.25 | dd | J = 8.8, 2.4 Hz | 1H |

| H-6 | ~6.90 | td | J = 9.0, 2.4 Hz | 1H |

| H-7 | ~7.35 | dd | J = 9.0, 4.5 Hz | 1H |

| -CH₂- (acetate) | ~4.90 | s | - | 2H |

| -CH₂- (ethyl) | ~4.20 | q | J = 7.1 Hz | 2H |

| -CH₃ (indole) | ~2.35 | s | - | 3H |

| -CH₃ (ethyl) | ~1.25 | t | J = 7.1 Hz | 3H |

Rationale for Predictions:

-

Indole Ring Protons (H-3, H-4, H-6, H-7): The chemical shifts of the indole ring protons are influenced by the electron-donating nature of the nitrogen atom and the electron-withdrawing effect of the fluorine at the C-5 position. The singlet for H-3 is characteristic of 2-methylindoles. The coupling patterns (doublet of doublets and triplet of doublets) for H-4, H-6, and H-7 arise from spin-spin coupling with neighboring protons, including the fluorine atom.

-

Acetate and Ethyl Group Protons: The methylene protons of the acetate group are deshielded by the adjacent nitrogen and carbonyl group, resulting in a downfield singlet. The ethyl group protons exhibit a characteristic quartet and triplet pattern due to coupling with each other.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~168 |

| C-5 | ~158 (d, ¹JCF ≈ 235 Hz) |

| C-7a | ~135 |

| C-2 | ~133 |

| C-3a | ~129 |

| C-7 | ~110 (d, ³JCF ≈ 8 Hz) |

| C-4 | ~109 (d, ²JCF ≈ 25 Hz) |

| C-6 | ~105 (d, ²JCF ≈ 24 Hz) |

| C-3 | ~101 |

| -CH₂- (ethyl) | ~61 |

| -CH₂- (acetate) | ~48 |

| -CH₃ (ethyl) | ~14 |

| -CH₃ (indole) | ~12 |

Rationale for Predictions:

-

Carbonyl Carbon: The ester carbonyl carbon is expected to resonate at a characteristic downfield shift of around 168 ppm.[2]

-

Indole Ring Carbons: The chemical shifts of the indole carbons are influenced by the heteroatom and the fluorine substituent. The C-5 carbon, directly attached to fluorine, will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).[1] The surrounding carbons (C-4 and C-6) will show smaller two-bond couplings (²JCF), and C-7 will show a three-bond coupling (³JCF).[3][4]

-

Aliphatic Carbons: The chemical shifts of the ethyl and acetate carbons are predicted based on typical values for these functional groups.[5]

Predicted Mass Spectrometry (MS) Data

Electrospray ionization (ESI) in positive ion mode is the recommended technique for this compound.

| m/z (predicted) | Ion |

|---|---|

| 236.1082 | [M+H]⁺ |

| 258.0801 | [M+Na]⁺ |

| 162.0663 | [M - C₄H₅O₂]⁺ |

Rationale for Predictions:

-

Molecular Ion: The protonated molecule [M+H]⁺ is expected to be the base peak. The sodium adduct [M+Na]⁺ may also be observed.

-

Fragmentation: A characteristic fragmentation pathway for indole derivatives involves the loss of the substituent at the N-1 position.[6] In this case, cleavage of the ethyl acetate group would lead to the formation of a stable indolyl cation at m/z 162.0663. Further fragmentation of the ethyl acetate moiety is also possible.[7][8]

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| ~2980-2850 | C-H stretch (aliphatic) | Medium |

| ~1750-1735 | C=O stretch (ester) | Strong |

| ~1600, ~1480 | C=C stretch (aromatic) | Medium |

| ~1250-1000 | C-O stretch (ester) | Strong |

| ~1100 | C-F stretch | Strong |

Rationale for Predictions:

-

C=O Stretch: A strong absorption band in the region of 1750-1735 cm⁻¹ is a definitive indicator of the ester carbonyl group.[9][10]

-

C-O Stretch: Strong bands in the 1250-1000 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester.[11]

-

Aromatic and Aliphatic C-H Stretches: Absorptions for aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C-F Stretch: The carbon-fluorine bond will exhibit a strong absorption band typically around 1100 cm⁻¹.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating systems, ensuring data accuracy and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for optimal signal-to-noise.

-

Instrument Setup: Use the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.[14]

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a standard pulse program with broadband proton decoupling (e.g., 'zgpg30' on Bruker instruments).[1]

-

A sufficient number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are necessary due to the low natural abundance and longer relaxation times of ¹³C.[15]

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum and reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[16]

-

Mass Spectrometry (MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.[17][18][19]

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Set the capillary voltage to approximately 3.5-4.5 kV.

-

Optimize the source temperature and gas flows (nebulizer and drying gas) to achieve a stable spray and efficient desolvation.

-

Acquire the mass spectrum over a mass range of m/z 50-500.

-

-

Data Analysis:

-

Identify the molecular ion peaks ([M+H]⁺ and/or [M+Na]⁺).

-

If fragmentation is observed in-source or via tandem MS (MS/MS), analyze the fragmentation pattern to confirm the structure.[20]

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: No specific sample preparation is required for Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) spectroscopy.[21][22][23]

-

Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).[24]

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

-

Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to the predicted values.

-

Visualization of Structure and Workflows

Molecular Structure

Caption: Molecular structure of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate.

Spectroscopic Analysis Workflow

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]

- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 7. tutorchase.com [tutorchase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. scribd.com [scribd.com]

- 14. nmr.ceitec.cz [nmr.ceitec.cz]

- 15. sc.edu [sc.edu]

- 16. chem.uiowa.edu [chem.uiowa.edu]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 20. sci-hub.st [sci-hub.st]

- 21. covalent.com [covalent.com]

- 22. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 23. mt.com [mt.com]

- 24. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

A Comprehensive Technical Guide to Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate is a fluorinated indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in numerous biologically active compounds, and the strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties. This technical guide provides an in-depth review of the synthesis, chemical properties, and potential applications of Ethyl 2-(5-fluoro-2-methyl-1H-indol-1-yl)acetate, positioning it as a valuable intermediate for the development of novel therapeutics.

Introduction: The Significance of Fluorinated Indoles in Drug Discovery

The indole nucleus is a cornerstone in the architecture of a vast array of natural products and synthetic pharmaceuticals, demonstrating a wide spectrum of pharmacological activities.[1][2] Its versatility as a pharmacophore has led to extensive research in modifying the indole ring to optimize therapeutic efficacy. One of the most impactful strategies in modern medicinal chemistry is the introduction of fluorine atoms into bioactive molecules.[3]

Fluorination can profoundly alter the physicochemical and biological properties of a compound. The high electronegativity and small size of the fluorine atom can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Increased Lipophilicity: In many cases, fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross biological membranes.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of fluorine can influence the pKa of nearby functional groups, affecting drug-receptor interactions.

-

Conformational Control: Strategic placement of fluorine can induce specific molecular conformations that are favorable for binding to a biological target.